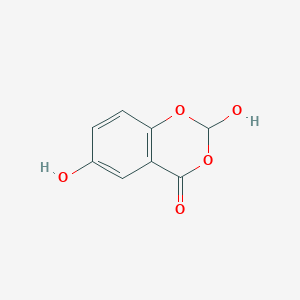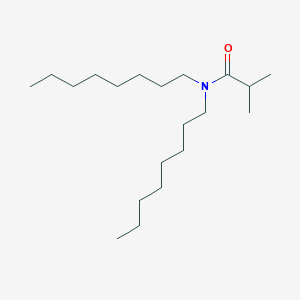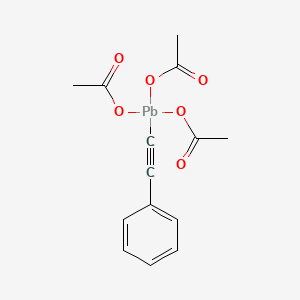
Tris(acetyloxy)(phenylethynyl)plumbane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(acetyloxy)(phenylethynyl)plumbane is a lead-based organometallic compound with the molecular formula C12H14O6Pb It is characterized by the presence of three acetyloxy groups and a phenylethynyl group attached to a central lead atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetyloxy)(phenylethynyl)plumbane typically involves the reaction of lead acetate with phenylethynyl derivatives under controlled conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts to facilitate the formation of the phenylethynyl-lead bond . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, with optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Tris(acetyloxy)(phenylethynyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Lead(IV) derivatives with additional oxygen-containing functional groups.
Reduction: Lead(II) compounds with reduced oxidation states.
Substitution: Compounds with new functional groups replacing the acetyloxy groups.
科学研究应用
Tris(acetyloxy)(phenylethynyl)plumbane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Tris(acetyloxy)(phenylethynyl)plumbane involves its interaction with molecular targets through its lead center and functional groups. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the acetyloxy groups can undergo hydrolysis to release acetic acid. The lead atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
Tris(acetyloxy)phenylplumbane: Similar structure but lacks the phenylethynyl group.
Tris(acetyloxy)ethylplumbane: Contains an ethyl group instead of a phenylethynyl group.
Tris(acetyloxy)propylplumbane: Contains a propyl group instead of a phenylethynyl group.
Uniqueness
Tris(acetyloxy)(phenylethynyl)plumbane is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity compared to other tris(acetyloxy)plumbane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
144363-63-3 |
|---|---|
分子式 |
C14H14O6Pb |
分子量 |
485 g/mol |
IUPAC 名称 |
[diacetyloxy(2-phenylethynyl)plumbyl] acetate |
InChI |
InChI=1S/C8H5.3C2H4O2.Pb/c1-2-8-6-4-3-5-7-8;3*1-2(3)4;/h3-7H;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI 键 |
IZDVLOBVUBCSTG-UHFFFAOYSA-K |
规范 SMILES |
CC(=O)O[Pb](C#CC1=CC=CC=C1)(OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


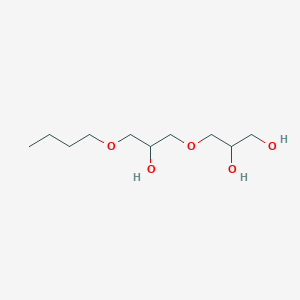


![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
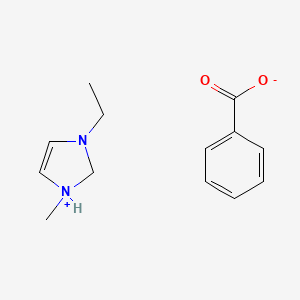
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
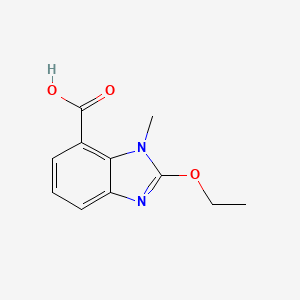

![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
